molecular formula C5H6N4 B14923360 3-Methyl-1,5-Dihydropyrazolo[4,3-C]pyrazole

3-Methyl-1,5-Dihydropyrazolo[4,3-C]pyrazole

Cat. No.: B14923360
M. Wt: 122.13 g/mol
InChI Key: KRAKREBEXWCQMF-UHFFFAOYSA-N
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Description

3-Methyl-1,4-dihydropyrazolo[4,3-c]pyrazole is a heterocyclic compound characterized by a fused bicyclic structure containing nitrogen atoms. This compound is part of the pyrazolo[4,3-c]pyrazole family, which is known for its unique chemical properties and potential pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole typically involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions. Microwave activation is often employed to enhance reaction efficiency. Chemoselective bromination followed by Suzuki–Miyaura cross-coupling reactions allows for the synthesis of various modulated heterobicycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and cross-coupling reactions suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,4-dihydropyrazolo[4,3-c]pyrazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-1,4-dihydropyrazolo[4,3-c]pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its pharmacological potential, including anticancer and kinase inhibitory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • 1-Methyl-1,6-dihydropyrazolo[3,4-c]pyrazole
  • 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole
  • Pyrazolo[3,4-b]pyridines

Comparison: 3-Methyl-1,4-dihydropyrazolo[4,3-c]pyrazole stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits unique pharmacological properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

3-methyl-2,4-dihydropyrazolo[4,3-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-3-5-4(8-7-3)2-6-9-5/h2H,1H3,(H,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAKREBEXWCQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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